molecular formula C26H25Cl2F3N4O2 B2439996 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime CAS No. 338409-03-3

2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime

Cat. No. B2439996
M. Wt: 553.41
InChI Key: ZLAMTJAQVVPIMV-MHDJOFBISA-N
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Description

The compound “2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime” is a complex organic molecule1. However, there is limited information available about this specific compound in the literature1.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridinyl piperazine moiety and the subsequent attachment to the benzenecarbaldehyde group. However, specific synthesis methods for this compound are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups, including a pyridinyl group, a piperazine group, an ethoxy group, a benzenecarbaldehyde group, and an oxime group. Unfortunately, specific structural data for this compound is not readily available in the literature.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the oxime group could potentially undergo reduction reactions to form amines, or the piperazine group could undergo reactions with electrophiles. However, specific reaction data for this compound is not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar groups present in the molecule. However, specific physical and chemical property data for this compound is not readily available in the literature.


Scientific Research Applications

Synthesis and Characterization of CCR5 Antagonists

Several papers discussed the synthesis and characterization of non-peptide CCR5 antagonists, which are compounds potentially useful in the field of medicinal chemistry for treating conditions like HIV:

  • H. Bi (2014) reported the preparation of novel non-peptide CCR5 antagonists, providing insights into their structural characteristics using NMR and MS techniques (H. Bi, 2014).
  • Cheng De-ju (2014) also synthesized similar compounds, detailing the structural features and potential bioactivities of these non-peptide CCR5 antagonists (Cheng De-ju, 2014).

Synthesis and Biological Activity of Novel Compounds

Several studies focused on synthesizing novel compounds and testing their biological activities, which may offer insights into the potential application areas of complex chemical compounds:

  • H. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, suggesting a potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).
  • Xue Si-jia (2011) synthesized and characterized a novel compound, investigating its crystal structure and biological activity against fungi (Xue Si-jia, 2011).

Structural Characterization and Chemical Synthesis

The structural characterization and chemical synthesis of complex compounds are crucial in understanding their properties and potential applications:

  • K. Konidaris et al. (2009) reported on the initial employment of pyridine carbaldehyde oximes in zinc(II) carboxylate chemistry, describing the synthesis, crystal structures, and IR characterization of novel complexes (K. Konidaris et al., 2009).

Safety And Hazards

As with any chemical compound, handling “2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime” would require appropriate safety precautions to prevent exposure and potential harm. However, specific safety and hazard data for this compound is not readily available in the literature.


Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials. However, specific future directions for this compound are not readily available in the literature.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, consultation with a specialist in organic chemistry or the specific field of interest may be necessary.


properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2F3N4O2/c27-22-7-5-19(6-8-22)18-37-33-16-20-3-1-2-4-24(20)36-14-13-34-9-11-35(12-10-34)25-23(28)15-21(17-32-25)26(29,30)31/h1-8,15-17H,9-14,18H2/b33-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAMTJAQVVPIMV-MHDJOFBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2C=NOCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC2=CC=CC=C2/C=N/OCC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime

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